3-Methoxy-4-methylbenzyl chloride
Description
Chemical Structure and Properties 3-Methoxy-4-methylbenzyl chloride (C$9$H${11}$ClO) is an aromatic organic compound featuring a benzyl chloride backbone substituted with a methoxy (-OCH$3$) group at the 3-position and a methyl (-CH$3$) group at the 4-position. benzyl chloride) . The molecular weight of the benzoyl derivative is 184.619 g/mol, with a monoisotopic mass of 184.029107 .
Synthesis and Applications
Benzyl chloride derivatives are typically synthesized via Friedel-Crafts alkylation or chloromethylation of substituted toluene precursors. These compounds serve as intermediates in pharmaceuticals, agrochemicals, and polymer industries. For example, substituted benzyl chlorides are precursors to benzyl alcohols, amines, and ethers through nucleophilic substitution reactions.
Properties
CAS No. |
4685-51-2 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methoxy-1-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,6H2,1-2H3 |
InChI Key |
IZSJEIXMICBILL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Effects on Reactivity: The position of methoxy groups significantly influences electronic properties. For example, 4-methoxybenzyl chloride (para-substitution) exhibits higher electron density at the benzyl position compared to this compound (meta-substitution), altering its reactivity in nucleophilic substitutions .
Functional Group Comparisons :
- Benzyl chloride vs. Benzoyl chloride : Benzyl chlorides (Cl-CH$_2$-) are more reactive in alkylation reactions, whereas benzoyl chlorides (Cl-CO-) are electrophilic acylating agents. For instance, 3-Methoxy-4-methylbenzoyl chloride is used in esterification, while benzyl chlorides are preferred for forming carbon-nitrogen bonds .
Metabolic and Safety Profiles: While direct data for this compound is unavailable, structurally related compounds like 3-methoxy-4-hydroxyphenylglycol (a norepinephrine metabolite) highlight the role of methoxy groups in modulating biological activity and degradation pathways .
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 3-hydroxy-4-methylbenzaldehyde is dissolved in water (1–10 times the substrate mass), followed by the dropwise addition of sodium hydroxide (0.25–0.7 times the substrate mass) at 10–50°C. Methyl sulfate (0.9–2 times the substrate mass) is then introduced over 0.5–6 hours, with post-reaction pH adjustment to 9–10 using sodium hydroxide. Solvent extraction with methylene chloride or chloroform isolates the product, yielding 3-methoxy-4-methylbenzaldehyde with minimal byproducts.
Table 1: Methylation Conditions for 3-Hydroxy-4-methylbenzaldehyde
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 10–50°C | 25°C |
| Reaction Time | 2–36 hours | 3 hours |
| Methyl Sulfate Ratio | 0.9–2.0 (substrate eq.) | 1.14 (substrate eq.) |
| Solvent | Methylene chloride | Methylene chloride |
| Yield | 85–92% | 90% |
The methylation efficiency depends on controlled temperature and stoichiometric precision, as excess methyl sulfate increases side reactions.
Reduction to 3-Methoxy-4-methylbenzyl Alcohol
The aldehyde group of 3-methoxy-4-methylbenzaldehyde is reduced to the corresponding alcohol using potassium borohydride (KBH4). This step is critical for subsequent chlorination.
Reduction Protocol
A mixture of 3-methoxy-4-methylbenzaldehyde and water (1:3 mass ratio) is treated with potassium borohydride (0.12 eq.) at 35–40°C. The exothermic reaction requires gradual reagent addition to prevent overheating. After 2–3 hours, hydrochloric acid acidifies the mixture, and the product is extracted with chloroform or dichloromethane. The reduction typically achieves 88–95% conversion, with residual aldehyde removed via solvent washing.
Chlorination to this compound
The final step involves chlorinating 3-methoxy-4-methylbenzyl alcohol using hydrochloric acid (HCl) under controlled conditions.
Chlorination Mechanism and Process
In a reactor, 3-methoxy-4-methylbenzyl alcohol is combined with hydrocarbons (e.g., hexane) and concentrated HCl (36.5% mass fraction) at 38–42°C for 12 hours. The biphasic system separates the organic layer, which is washed with water, sodium bicarbonate, and brine to remove residual acid. Vacuum distillation under −0.099 MPa isolates this compound with ≥99% purity.
Table 2: Chlorination Parameters
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 38–42°C | 40°C |
| Reaction Time | 12 hours | 12 hours |
| HCl Concentration | 36.5% (mass fraction) | 36.5% |
| Solvent | Hexane | Hexane |
| Yield | 90–95% | 93% |
Industrial-Scale Production Methods
Scaling the synthesis requires addressing solvent recovery and waste streams. The patent highlights closed-loop systems for methylene chloride and hexane recycling, reducing raw material costs by 30–40%. Continuous-flow reactors may further enhance yield consistency, though batch processes remain dominant due to simpler temperature control.
Comparative Analysis of Reaction Conditions
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Methoxy-4-methylbenzyl chloride to maximize yield and purity?
- Methodological Answer : Optimize synthesis by controlling temperature (typically 0–50°C), using polar aprotic solvents (e.g., DMF or THF), and employing catalysts like tertiary amines. For example, alkylation of 3-methoxy-4-methylphenol with chloromethylating agents (e.g., SOCl₂ or PCl₃) under inert atmospheres improves yield . Monitor progress via TLC or GC-MS to ensure intermediate conversion.
Q. How can researchers effectively purify this compound to remove common by-products?
- Methodological Answer : Use silica gel column chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) to separate unreacted precursors. Recrystallization in cold diethyl ether or ethanol further enhances purity. LC-MS or H NMR can validate removal of impurities like residual phenols or chlorinated side products .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store in amber glass vials under nitrogen at –20°C to minimize hydrolysis. Desiccants (e.g., molecular sieves) prevent moisture ingress. Avoid prolonged exposure to light, as UV radiation accelerates decomposition .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR (δ 4.5–5.0 ppm for benzyl-Cl; δ 3.8–3.9 ppm for methoxy group) and C NMR (δ 45–50 ppm for CH₂Cl) confirm substitution patterns .
- IR : Peaks at 550–650 cm (C-Cl stretch) and 1250–1270 cm (C-O of methoxy) validate functional groups .
Advanced Research Questions
Q. How do electronic effects of the methoxy and methyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating methoxy group at the 3-position deactivates the aromatic ring, reducing electrophilicity at the para position. Conversely, the methyl group at the 4-position provides steric hindrance, directing nucleophilic attack to the ortho position. Computational studies (DFT) can map charge distribution, while Hammett plots quantify substituent effects on reaction rates .
Q. What analytical strategies resolve contradictions in reported spectroscopic data (NMR, IR) for this compound derivatives?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in regiochemistry (e.g., distinguishing ortho vs. para substitution) .
- 2D NMR : HSQC and HMBC correlations clarify coupling patterns in complex spectra, especially for diastereomers or rotamers .
Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution reactions?
- Methodological Answer : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps. These identify electron-rich regions (e.g., methoxy-adjacent carbons) prone to electrophilic attack. Compare with experimental data (e.g., nitration or bromination outcomes) to validate predictions .
Q. What methodologies are employed to assess the bioactivity of this compound derivatives against bacterial strains?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
